An In-Depth Technical Guide to (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Key Pharmaceutical Intermediate
An In-Depth Technical Guide to (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride: A Key Pharmaceutical Intermediate
This guide provides a comprehensive technical overview of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride, a chiral cyclopropylamine derivative of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and critical role as a building block in the synthesis of advanced pharmaceutical agents.
Introduction and Significance
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a synthetic, chiral small molecule that has garnered substantial attention as a key intermediate in the synthesis of Ticagrelor.[1][2] Ticagrelor is a potent and selective P2Y12 receptor antagonist, a cornerstone of antiplatelet therapy for patients with acute coronary syndromes.[3][4] The specific stereochemistry of the trans-(1S,2R) isomer is crucial for the pharmacological activity of the final drug product, making the stereoselective synthesis and rigorous characterization of this intermediate a critical aspect of pharmaceutical manufacturing. This guide will delve into the essential technical details of this compound, providing a foundational understanding for its application in drug discovery and development.
Physicochemical Properties
The fundamental chemical and physical properties of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride are summarized in the table below. These properties are essential for its handling, formulation, and reaction setup.
| Property | Value | Source(s) |
| Chemical Name | (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride | [5] |
| Synonyms | trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride, Ticagrelor Impurity 348 | [1][5] |
| CAS Number | 1207276-00-3 (free base), 1314324-00-9 (HCl salt) | [1][6] |
| Molecular Formula | C₉H₁₁ClFN | [5] |
| Molecular Weight | 187.64 g/mol | [5] |
| Appearance | Off-white to yellow solid | [6] |
| Predicted Boiling Point | 216.5 ± 40.0 °C | [2] |
| Predicted Density | 1.170 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 8.21 ± 0.10 | [2] |
Synthesis and Stereochemical Control
The synthesis of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine is a multi-step process where achieving the correct stereochemistry is paramount. Various synthetic strategies have been reported, primarily in patent literature, often focusing on asymmetric synthesis or chiral resolution.
A representative synthetic approach is outlined below. The causality behind these steps lies in the need to construct the cyclopropane ring with the desired trans stereochemistry and then resolve the enantiomers to isolate the (1S,2R) form.
Caption: A representative synthetic workflow for (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride.
Representative Laboratory-Scale Synthesis Protocol:
The following is an illustrative protocol based on common synthetic transformations for similar compounds.[1][7]
Step 1: Synthesis of trans-(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
-
Condensation: React 4-fluorobenzaldehyde with a malonic acid derivative (e.g., Meldrum's acid) in the presence of a base (e.g., piperidine) to form the corresponding fluorocinnamic acid derivative.
-
Asymmetric Cyclopropanation: Employ a chiral auxiliary (e.g., an Evans auxiliary or a chiral sultam) attached to the cinnamic acid derivative. Perform a diastereoselective cyclopropanation using a reagent like diazomethane or a Corey-Chaykovsky reagent (dimethylsulfoxonium ylide). The choice of chiral auxiliary directs the stereochemical outcome.
-
Hydrolysis: Remove the chiral auxiliary by hydrolysis (e.g., with LiOH) to yield the enantiomerically enriched trans-(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Step 2: Conversion to the Amine
-
Amine Formation: Convert the carboxylic acid to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement. For a Curtius rearrangement:
-
Activate the carboxylic acid (e.g., convert to the acid chloride with thionyl chloride or oxalyl chloride).
-
React the acid chloride with sodium azide to form the acyl azide.
-
Thermally induce the rearrangement to the isocyanate, which is then hydrolyzed (often in situ with acidic or basic workup) to the primary amine, (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine. The stereochemistry is retained during this rearrangement.
-
Step 3: Hydrochloride Salt Formation
-
Salt Formation: Dissolve the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.[8]
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride.[9]
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Signals, in CDCl₃ or D₂O):
-
Aromatic Protons: Two sets of doublets or a multiplet in the range of δ 7.0-7.4 ppm, corresponding to the protons on the 4-fluorophenyl ring. The coupling pattern will be characteristic of a 1,4-disubstituted benzene ring.
-
Cyclopropane Protons (CH-N and CH-Ar): Complex multiplets in the range of δ 2.0-3.5 ppm. The trans-stereochemistry will result in specific coupling constants between the cyclopropyl protons.
-
Cyclopropane Protons (CH₂): Multiplets in the range of δ 1.0-1.8 ppm.
-
Amine Protons (NH₃⁺): A broad singlet, which may be exchangeable with D₂O, typically downfield.
¹³C NMR (Expected Signals, in CDCl₃ or D₂O):
-
Aromatic Carbons: Signals in the range of δ 115-165 ppm. The carbon attached to fluorine will show a large ¹JCF coupling constant.
-
Cyclopropane Carbons: Signals in the upfield region, typically δ 10-40 ppm.
-
C-N Carbon: The cyclopropyl carbon bonded to the amino group will be in the range of δ 30-40 ppm.
-
C-Ar Carbon: The cyclopropyl carbon bonded to the phenyl ring will be in a similar range, influenced by the aromatic ring currents.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3200 | N-H stretching (from NH₃⁺) |
| ~2800-3000 | C-H stretching (aromatic and cyclopropyl) |
| ~1600, 1510, 1480 | C=C stretching (aromatic ring) |
| ~1220 | C-F stretching |
| ~1015 | Cyclopropane ring breathing |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the free base. Under typical Electron Ionization (EI) or Electrospray Ionization (ESI), the parent ion of the free base would be observed.
-
Expected [M+H]⁺ for C₉H₁₀FN: 152.0825
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity and, with a chiral stationary phase, the enantiomeric excess of the compound. A representative method for a related compound is provided below.[12]
Example HPLC Method:
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based) for enantiomeric purity, or a standard C18 column for achiral purity analysis.
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). For chiral separations, a non-polar mobile phase like hexane/isopropanol might be used.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).
-
Column Temperature: Controlled, for example, at 30°C, to ensure reproducibility.[12]
Gas Chromatography (GC)
GC can also be used for purity assessment, often after derivatization to improve volatility and peak shape. Chiral GC columns can be used to determine enantiomeric purity.[4][13]
Example GC-MS Protocol (after derivatization):
-
Derivatization: The primary amine can be derivatized, for example, with a chloroformate reagent (e.g., heptafluorobutyl chloroformate) to create a more volatile and less polar derivative.[14]
-
Column: A chiral capillary column (e.g., Chirasil-L-Val) is required for enantiomeric separation.[14]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities.
-
Detection: Mass Spectrometry (MS) for identification or Flame Ionization Detection (FID) for quantification.
Role in Ticagrelor Synthesis and Mechanism of Action
The primary industrial application of (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is as a starting material for the synthesis of Ticagrelor. In the synthesis, the amine group of the cyclopropylamine acts as a nucleophile, displacing a leaving group on the triazolopyrimidine core of the Ticagrelor precursor.
Sources
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. (1S,2R)-2-(4-fluorophenyl)cyclopropanamine hydrochloride | 1207276-00-3 [amp.chemicalbook.com]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride | C9H11ClFN | CID 56666982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CyclopropanaMine, 2-(4-fluorophenyl)-(hydrochloride)(1:1),(1R,2S)- | 1314324-00-9 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]


